

Spectrophotometric Properties of Remazol Brilliant Blue R: A Technical Guide

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Compound of Interest		
Compound Name:	Remazol marine blue	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Remazol Brilliant Blue R (RBBR), an anthraquinone dye also known as Reactive Blue 19. This document details the dye's absorption characteristics, provides experimental protocols for its analysis, and illustrates a key degradation pathway. The information herein is intended to support researchers in various fields, including biochemistry, environmental science, and drug development, where RBBR is utilized as a model compound.

Core Spectrophotometric Properties

Remazol Brilliant Blue R is characterized by a strong absorption of light in the visible region, which is responsible for its intense blue color. The primary absorption peak in the visible spectrum is consistently reported in the range of 590 to 602 nm.[1][2] However, a secondary absorption peak is also present in the ultraviolet region, around 231 nm.[3] Variations in the reported maximum absorption wavelength (λ max) can be attributed to differences in experimental conditions such as pH and the solvent used. For instance, studies have shown that the decolorization efficiency, and thus the absorbance, is highly dependent on the pH of the solution.[4][5]

A critical parameter for quantitative analysis is the molar absorptivity (ε), which relates the absorbance to the concentration of the dye. For Remazol Brilliant Blue R, a molar absorption coefficient of 7270 L mol⁻¹ cm⁻¹ has been reported at its absorption maximum of 593 nm.[6]



Data Summary

Property	Value	Notes
Chemical Formula	C22H16N2Na2O11S3	[7][8]
Molar Mass	626.53 g/mol	[7][8]
Visible Absorption Maximum (λmax)	590 - 602 nm	The exact wavelength can be influenced by pH and solvent. [1][2][9]
UV Absorption Maximum (λmax)	~231 nm	[3]
Molar Absorptivity (ε) at 593 nm	7270 L mol ⁻¹ cm ⁻¹	[6]
Appearance	Fine blue-black powder	[8]

Experimental Protocols Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the procedure for determining the λ max of Remazol Brilliant Blue R in an aqueous solution.

Materials:

- · Remazol Brilliant Blue R dye
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- Quartz or glass cuvettes
- UV-Vis Spectrophotometer



Procedure:

- Prepare a stock solution: Accurately weigh a small amount of Remazol Brilliant Blue R
 powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a
 stock solution of a specific concentration (e.g., 100 mg/L).
- Prepare a working solution: Dilute the stock solution with distilled water to a concentration
 that will give an absorbance reading in the optimal range of the spectrophotometer (typically
 0.1 to 1.0). A concentration of around 5-10 mg/L is a good starting point.
- Spectrophotometer setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Blank measurement: Fill a cuvette with distilled water (the solvent used to prepare the dye solution) and place it in the spectrophotometer. Set the absorbance to zero at all wavelengths to be scanned. This is the blank.
- Sample measurement: Rinse the cuvette with the RBBR working solution and then fill it with the solution. Place the cuvette in the spectrophotometer.
- Wavelength scan: Perform a wavelength scan over a range of 400 to 800 nm to cover the entire visible spectrum.[10]
- Identify λ max: The wavelength at which the highest absorbance is recorded is the λ max.

Determination of Molar Absorptivity (ε)

This protocol describes how to determine the molar absorptivity of Remazol Brilliant Blue R using the Beer-Lambert law.

Materials:

- Remazol Brilliant Blue R dye
- Distilled or deionized water
- Volumetric flasks and pipettes for serial dilutions



- Quartz or glass cuvettes with a known path length (typically 1 cm)
- UV-Vis Spectrophotometer

Procedure:

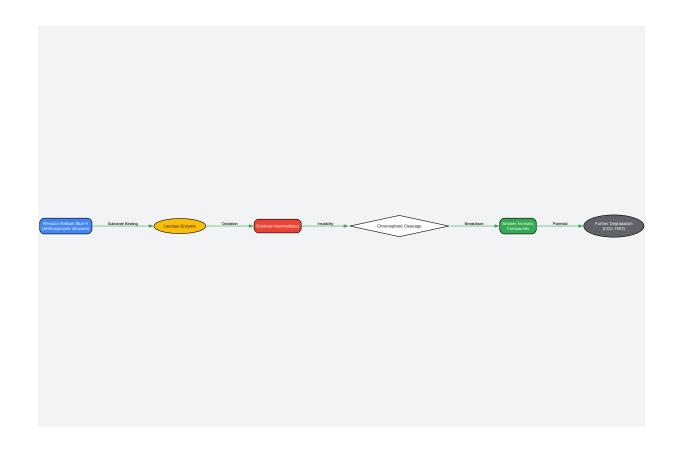
- Prepare a series of standard solutions: From the stock solution prepared in the previous protocol, create a series of at least five standard solutions of known concentrations through serial dilution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the predetermined λmax.
- Measure absorbance: Following the spectrophotometer setup and blanking procedure described above, measure the absorbance of each standard solution at the λmax.
- Create a calibration curve: Plot a graph of absorbance versus concentration (in mol/L).
- Determine the slope: Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (I).
- Calculate molar absorptivity: According to the Beer-Lambert law, A = εcl, where A is absorbance, c is concentration, and I is the path length.[11] Therefore, the molar absorptivity (ε) can be calculated from the slope of the calibration curve: ε = slope / I.[12] Since the path length of a standard cuvette is 1 cm, the slope of the line is numerically equal to the molar absorptivity.

Enzymatic Degradation of Remazol Brilliant Blue R

Remazol Brilliant Blue R is known for its resistance to environmental degradation. However, certain enzymes, such as laccases produced by white-rot fungi, have been shown to effectively decolorize and degrade this dye.[13][14] The degradation process involves the enzymatic breakdown of the chromophore, leading to the formation of smaller, less colored, and often less toxic molecules.[15]

Below is a diagram illustrating the proposed pathway for the degradation of Remazol Brilliant Blue R by laccase.





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Caption: Enzymatic degradation pathway of Remazol Brilliant Blue R by laccase.

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